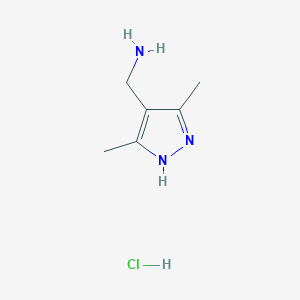(3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride
CAS No.: 1384427-45-5
Cat. No.: VC2581658
Molecular Formula: C6H12ClN3
Molecular Weight: 161.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1384427-45-5 |
|---|---|
| Molecular Formula | C6H12ClN3 |
| Molecular Weight | 161.63 g/mol |
| IUPAC Name | (3,5-dimethyl-1H-pyrazol-4-yl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C6H11N3.ClH/c1-4-6(3-7)5(2)9-8-4;/h3,7H2,1-2H3,(H,8,9);1H |
| Standard InChI Key | VAAYKYAEPZREAL-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NN1)C)CN.Cl |
| Canonical SMILES | CC1=C(C(=NN1)C)CN.Cl |
Introduction
Chemical Identity and Properties
Structural Characteristics
(3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride features a distinctive chemical structure with the following key elements:
-
A pyrazole core with nitrogen atoms at positions 1 and 2
-
Methyl groups attached at positions 3 and 5 of the pyrazole ring
-
A methanamine (CH₂NH₂) group at position 4
-
Hydrochloride salt formation
The presence of both basic (amine) and potentially hydrogen-bonding (pyrazole N-H) groups gives this compound interesting chemical properties that likely influence its solubility, reactivity, and potential biological interactions.
Chemical Identifiers and Nomenclature
Table 1 provides a comprehensive overview of the chemical identifiers associated with this compound:
It is noteworthy that there are two different CAS numbers associated with this compound in the literature. This discrepancy could potentially be attributed to different registrations for the same compound, isomeric variations, or possibly database inconsistencies. Researchers should be aware of this when searching for information about this chemical.
Physical and Chemical Properties
Based on available data, the physical and chemical properties of (3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride are summarized in Table 2:
| Property | Value | Source |
|---|---|---|
| Appearance | Not specified | - |
| Solubility | Likely soluble in water and polar solvents (typical for hydrochloride salts) | - |
| Melting Point | Not specified | - |
| Stability | Expected to be stable under standard conditions | - |
| pH (aqueous solution) | Likely acidic due to hydrochloride salt | - |
While comprehensive physical property data is limited in the available literature, general properties can be inferred from its chemical structure and salt form. As a hydrochloride salt of an amine, it is expected to exhibit good water solubility compared to its free base counterpart.
Related Compounds and Structural Analogs
Structural Analogs
Several structural analogs of (3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride appear in the chemical literature, including:
-
[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine hydrochloride (CAS: 1559063-98-7):
-
Features an isopropyl group at the N1 position of the pyrazole ring
-
Molecular formula: C₉H₁₈ClN₃
-
Molecular weight: 203.71 g/mol
-
-
[(3,5-Dimethyl-1h-pyrazol-4-yl)methyl]methylamine dihydrochloride (CAS: 1240289-23-9):
-
1-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanamine (CAS: 957428-73-8):
Research Challenges and Future Directions
Future Research Opportunities
These knowledge gaps present several opportunities for future research:
-
Property Characterization: Comprehensive physical and chemical characterization would enhance understanding of this compound's behavior in various contexts.
-
Synthetic Method Development: Development of efficient, scalable synthetic routes would facilitate further research.
-
Biological Screening: Systematic evaluation of biological activities could reveal potential therapeutic applications.
-
Structural Derivatization: Further exploration of structural modifications could yield analogs with enhanced properties or activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume